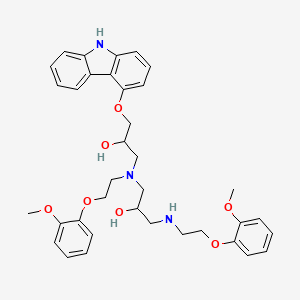

Carvedilol impurity A

Description

Properties

IUPAC Name |

1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTOXYJJIRJNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661859 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-79-5 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Structure of Carvedilol Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Carvedilol impurity A, a significant related substance in the synthesis of the antihypertensive drug Carvedilol. Understanding the structure, formation, and characterization of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Carvedilol and its Impurities

Carvedilol, chemically known as (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a non-selective β-adrenergic blocker with α1-blocking activity used in the treatment of hypertension and congestive heart failure.[1][2] The synthesis of Carvedilol is a multi-step process that can lead to the formation of several process-related impurities and degradation products.[1][3] Regulatory bodies like the European Pharmacopoeia list several official impurities, with Impurity A being a notable one.[4] The control of these impurities is a critical aspect of pharmaceutical manufacturing and quality control.[4]

Chemical Identity of this compound

This compound is chemically identified as 1-(4-{2-Hydroxy-3-[2-(2-methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol.[5][6]

| Parameter | Value | Reference |

| IUPAC Name | 1-(4-{2-Hydroxy-3-[2-(2-methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol | [5] |

| CAS Number | 1198090-73-1 | [5][6] |

| Molecular Formula | C₃₆H₄₃N₃O₇ | [5][6] |

| Molecular Weight | 629.74 g/mol | [5][6] |

Origin and Formation Pathway

This compound is primarily formed during the synthesis of Carvedilol. One of the key steps in Carvedilol synthesis involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[1] A side reaction that can occur during the preparation of the 4-(oxiranylmethoxy)-9H-carbazole intermediate is the formation of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole. This bis-epoxide intermediate then reacts with two molecules of 2-(2-methoxyphenoxy)ethanamine to yield this compound.

References

An In-depth Technical Guide to the Synthesis of Carvedilol Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to Carvedilol impurity A, a known process-related impurity in the manufacturing of the active pharmaceutical ingredient (API) Carvedilol. Understanding the formation and synthesis of this impurity is critical for the development of robust and well-controlled manufacturing processes for Carvedilol, ensuring the final drug product's purity and safety.

Introduction to this compound

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, widely used in the treatment of heart failure and hypertension. During its synthesis, several impurities can be formed, one of which is Impurity A, identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. The presence of this and other impurities is strictly regulated by pharmacopoeias, making their synthesis and characterization essential for analytical reference and process optimization.

Synthetic Pathways of this compound

Two primary pathways for the formation of this compound have been identified:

-

Pathway 1: Byproduct in Carvedilol Synthesis: Impurity A can be formed as a byproduct during the main Carvedilol synthesis. This occurs when 4-hydroxycarbazole is reacted with an excess of epichlorohydrin, leading to the formation of a bis-epoxide intermediate, 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole. This intermediate then reacts with two molecules of 2-(2-methoxyphenoxy)ethanamine to yield Impurity A.

-

Pathway 2: Direct Synthesis: A targeted synthetic route for obtaining Impurity A as a reference standard has also been described. This multi-step synthesis involves the preparation of a dibenzylated precursor followed by a debenzylation step to yield the final impurity.

The following sections will provide a detailed look at the experimental protocols and quantitative data associated with these pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for the direct synthesis of this compound.

Table 1: Synthesis of the Dibenzylated Precursor (Compound 8)

| Parameter | Value | Reference |

| Starting Material 1 | 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole (Compound 7) | |

| Starting Material 2 | N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate (Compound 5) | |

| Molar Ratio (7:5) | 1 : 2.63 | |

| Solvent | Isopropyl alcohol | |

| Reaction Time | 8 hours | |

| Reaction Temperature | Reflux | |

| Purification | Column chromatography (30-60% ethyl acetate in hexane) | |

| Yield | 31.0% |

Table 2: Synthesis of this compound (Final Step)

| Parameter | Value | Reference |

| Starting Material | Dibenzylated Precursor (Compound 8) | |

| Reagent 1 | 10% Palladium on Carbon (Pd/C) | |

| Reagent 2 | 50% Hydrazine hydrate | |

| Solvent | Ethanol | |

| Reaction Time | 6 hours | |

| Reaction Temperature | Reflux | |

| Work-up | Filtration, concentration, liquid-liquid extraction, and precipitation | |

| Yield | 34.3% |

Experimental Protocols

The following are detailed experimental methodologies for the direct synthesis of this compound.

Synthesis of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole (Key Intermediate)

While a single detailed protocol is not available, a representative procedure can be compiled from the literature. The reaction involves the alkylation of both the hydroxyl and the amine groups of 4-hydroxycarbazole with epichlorohydrin in the presence of a base.

Reaction: 4-hydroxycarbazole + excess Epichlorohydrin → 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole

Procedure Outline:

-

Dissolve 4-hydroxycarbazole in a suitable solvent (e.g., dimethyl sulfoxide).

-

Add a base (e.g., sodium hydroxide) and stir.

-

Add an excess of epichlorohydrin dropwise at a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole.

Synthesis of the Dibenzylated Precursor

Reaction: 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole + N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate → Dibenzylated Precursor

Experimental Protocol:

-

A mixture of 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole (20 g; 0.067 mole), N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate (51.6 g; 0.176 mole), and isopropyl alcohol (250 mL) was heated to reflux for 8 hours.

-

After completion of the reaction, the solvent was distilled off from the reaction mass under vacuum at a temperature below 80°C.

-

The crude compound was purified by column chromatography with 30-60% ethyl acetate and hexane as the eluent to give the dibenzylated precursor (17.0 g, 31.0%).

Synthesis of this compound

Reaction: Dibenzylated Precursor → this compound

Experimental Protocol:

-

To a solution of the dibenzylated precursor (12 g; 0.067 mole) in ethanol (120 mL), 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) were added.

-

The mixture was heated to reflux for 6 hours.

-

After completion of the reaction, the reaction mixture was cooled to room temperature.

-

The reaction mixture was filtered, and the filtrate was concentrated under vacuum.

-

The obtained residue was partitioned between ethyl acetate (3 x 50 mL) and water (50 mL).

-

The combined organic layer was evaporated under vacuum.

-

The residue was treated with diisopropyl ether (80 mL) to give this compound (3.2 g, 34.3%).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic pathways for this compound.

Caption: Formation of Impurity A as a byproduct.

Caption: Direct synthesis of this compound.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing quantitative data and experimental protocols for its formation and targeted synthesis. A thorough understanding of these routes is paramount for pharmaceutical scientists and professionals in drug development to control the impurity profile of Carvedilol, thereby ensuring the quality, safety, and efficacy of the final medicinal product. The provided synthetic schemes and experimental details serve as a valuable resource for the preparation of Impurity A as an analytical standard and for the optimization of the Carvedilol manufacturing process to minimize its formation.

An In-Depth Technical Guide to the Formation of Carvedilol Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms of Carvedilol Impurity A, a critical process-related impurity in the synthesis of the widely used beta-blocker, Carvedilol. Understanding the origins and pathways of this impurity is paramount for developing robust manufacturing processes and ensuring the quality, safety, and efficacy of the final drug product. This document details the synthetic and degradation pathways leading to Impurity A, presents available quantitative data, outlines experimental protocols for its analysis, and provides visual representations of the key chemical transformations.

Introduction to Carvedilol and Impurity A

Carvedilol, chemically known as (±)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity. It is extensively used in the management of hypertension and congestive heart failure. The European Pharmacopoeia lists several impurities of Carvedilol, with Impurity A being a significant concern due to its potential impact on the drug's safety profile.

This compound is identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol . Its formation is primarily associated with a side reaction during the synthesis of Carvedilol.

Formation Mechanisms of this compound

This compound is predominantly formed as a process-related impurity during the synthesis of Carvedilol. It can also be generated as a degradation product under specific stress conditions.

Formation during Synthesis

The primary route for the formation of Impurity A occurs during the condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. The key precursor to Impurity A is 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole , a diether byproduct formed during the initial etherification of 9H-carbazol-4-ol with epichlorohydrin.

The reaction of 9H-carbazol-4-ol with epichlorohydrin is intended to produce the mono-etherified intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole. However, a competing reaction at the nitrogen atom of the carbazole ring leads to the formation of the di-etherified byproduct, 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole. This byproduct then reacts with two molecules of 2-(2-methoxyphenoxy)ethanamine in the subsequent step to yield this compound.

The following diagram illustrates the synthetic pathway leading to the formation of this compound.

Physicochemical Properties of Carvedilol Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Carvedilol impurity A, a known related substance of the active pharmaceutical ingredient Carvedilol. Understanding the characteristics of this impurity is crucial for robust analytical method development, quality control, and ensuring the safety and efficacy of Carvedilol drug products.

Chemical Identity and Physical Properties

This compound, also known by its USP designation Carvedilol Related Compound A, is a significant process-related impurity in the synthesis of Carvedilol. Its formation is often associated with specific synthetic routes of the parent drug. The fundamental chemical and physical characteristics of this impurity are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | [][2][3] |

| Synonyms | Carvedilol Related Compound A (USP), this compound (PhEur), N-2-Hydroxy-3-[[2-(methoxyphenoxy)ethyl]amine Carvedilol | [] |

| CAS Number | 1198090-73-1 | [][4][5] |

| Chemical Formula | C₃₆H₄₃N₃O₇ | [][2][5] |

| Molecular Weight | 629.74 g/mol | [][3][5] |

| Appearance | White to Off-white Solid | [][6] |

| Melting Point | 112-117°C | [] |

| Boiling Point | 828.3 ± 65.0°C (Predicted) | [] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [] |

| Storage | Store at -20°C or 2-8°C in a refrigerator. | [][4][6] |

Experimental Protocols

The synthesis and analysis of this compound are critical for obtaining reference standards and for its quantification in drug substances and products. The following sections detail the methodologies for its synthesis and analytical characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. A detailed experimental protocol for a similar synthesis is described as follows:

Reaction Scheme:

The formation of impurity A occurs when 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole reacts with 2-(2-methoxyphenoxy)ethanamine. This bis-epoxide intermediate itself is a byproduct formed during the reaction of 9H-carbazol-4-ol with epichlorohydrin.

Procedure:

A specific synthetic route involves the catalytic transfer hydrogenation of a precursor compound. To a solution of the starting material (compound 8 in the cited literature, 12 g, 0.067 mole) in ethanol (120 mL), 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) are added. The mixture is then heated to reflux for 6 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under vacuum. The resulting residue is partitioned between ethyl acetate (3 x 50 mL) and water (50 mL). The combined organic layers are evaporated under vacuum, and the residue is treated with diisopropylether (80 mL) to yield this compound.

Analytical Characterization

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of Carvedilol and its impurities.[7][8][9]

-

Column: A common choice is a C18 or C8 column (e.g., Purosphere STAR RP 18-endcapped, 250×4 mm, 3 μm).[8]

-

Mobile Phase: A gradient elution is often used. For instance, a mobile phase consisting of a buffer (e.g., 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine, pH adjusted to 2.8 with orthophosphoric acid) and an organic solvent like acetonitrile.[8]

-

Detection: UV detection at a wavelength of 240 nm or 280 nm is suitable for analysis.[9][10]

Mass Spectrometry (MS):

Mass spectrometry, often coupled with HPLC (LC-MS), is used for the identification and structural confirmation of impurities.[11][12] Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for ionizing this compound.[11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound.[12] The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

Caption: Workflow for the Analysis of this compound.

This guide provides essential information on the physicochemical properties and analytical methodologies related to this compound. For further, in-depth studies, it is recommended to consult the cited literature and relevant pharmacopeial monographs.ial monographs.

References

- 2. Carvedilol EP Impurity A | CAS Number 1198090-73-1 [klivon.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. connectjournals.com [connectjournals.com]

Carvedilol Impurity A (C36H43N3O7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carvedilol Impurity A, a known related substance of the beta-blocker Carvedilol. This document consolidates available information on its chemical identity, physicochemical properties, synthesis, and analytical characterization, aiming to support research, drug development, and quality control activities.

Chemical Identity and Physicochemical Properties

This compound is formally identified by its IUPAC name: 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol.[1][2] It is listed as a specified impurity in the European Pharmacopoeia.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H43N3O7 | [1][2] |

| Molecular Weight | 629.74 g/mol | |

| CAS Number | 1198090-73-1 | [1][2] |

| Appearance | White to Off-white Solid | |

| Melting Point | 112-117°C | |

| Boiling Point (Predicted) | 828.3 ± 65.0°C | |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | |

| Storage | Store at -20°C |

Synthesis Protocol

The synthesis of this compound typically involves the catalytic transfer hydrogenation of a dibenzylated precursor.[3] The following protocol is based on published literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(4-(2-hydroxy-3-(N-benzyl-2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(N-benzyl-2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 8)

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine hydrate (50%)

-

Ethanol

-

Ethyl acetate

-

Water

-

Diisopropylether

Procedure:

-

Dissolve Compound 8 (12 g, 0.067 mole) in ethanol (120 mL) in a round-bottom flask.

-

Add 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) to the solution.

-

Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under vacuum to remove the ethanol.

-

Partition the resulting residue between ethyl acetate (3 x 50 mL) and water (50 mL).

-

Combine the organic layers and evaporate the solvent under vacuum.

-

Treat the residue with diisopropylether (80 mL) to precipitate the product.

-

Filter the solid, wash with a small amount of diisopropylether, and dry under vacuum to yield this compound.

Expected Yield: Approximately 34.3%[3]

Analytical Characterization

The identification and quantification of this compound are crucial for the quality control of Carvedilol. The European Pharmacopoeia outlines an HPLC method for the analysis of Carvedilol and its related substances.[3]

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry (MS) | Molecular Weight: 629.74. Characterization of Carvedilol and its impurities is routinely performed using mass spectrometry. | [3][4] |

| Infrared (IR) Spectroscopy | IR spectroscopy is a standard technique for the characterization of Carvedilol and its related compounds. | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used for the structural elucidation of Carvedilol impurities. | [3][4] |

Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from the European Pharmacopoeia monograph for Carvedilol.[3]

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: Dissolve 1.77 g of potassium dihydrogen phosphate in water, dilute to 650 mL, adjust pH to 2.0 with phosphoric acid, and add 350 mL of acetonitrile.

-

Mobile Phase B: Not specified in the provided abstract, but a gradient elution is typically used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 55°C.

-

Detection: UV at 240 nm.

-

Injection Volume: 20 µL.

System Suitability:

-

Relative Retention Time (RRT): Impurity A has an RRT of approximately 0.6 relative to Carvedilol.[3]

-

Resolution: The resolution between the peaks of Carvedilol and Impurity C should be at least 17.[3]

Procedure:

-

Test Solution: Dissolve 25.0 mg of the Carvedilol substance to be examined in the mobile phase and dilute to 25.0 mL with the mobile phase.

-

Reference Solution (for quantification of unspecified impurities): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (corresponding to 0.10%).

-

Inject the solutions into the HPLC system and record the chromatograms.

-

Identify the peak for Impurity A based on its relative retention time.

-

Calculate the percentage of Impurity A in the sample.

Pharmacopeial Status and Limits

This compound is a specified impurity in the European Pharmacopoeia. While the specific limit for Impurity A is not explicitly stated in the publicly available abstract, the monograph provides general limits for impurities. For unspecified impurities, the limit is typically not more than 0.10%. The total of all impurities is generally controlled to not more than 0.5%.[3] It is essential to consult the current version of the European Pharmacopoeia for the official limits.

Biological Activity

There is currently no publicly available information on the specific biological activity or signaling pathways associated with this compound. As a process-related impurity, its presence in the final drug substance is controlled to ensure the safety and efficacy of the Carvedilol product.

Conclusion

This technical guide provides a summary of the available information on this compound (C36H43N3O7). The provided protocols for synthesis and analysis serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The control of this and other impurities is a critical aspect of ensuring the quality and safety of Carvedilol. Further research into the potential biological effects of this impurity may be warranted.

References

In-Depth Technical Guide to the Spectral Data of Carvedilol Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Carvedilol impurity A, a known process-related impurity in the synthesis of the antihypertensive drug Carvedilol. Understanding the spectral characteristics of this impurity is crucial for its identification, quantification, and control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with the experimental protocols for their acquisition.

Chemical Structure and Identification

-

Systematic Name: 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

-

CAS Number: 1198090-73-1

-

Molecular Formula: C₃₆H₄₃N₃O₇

-

Molecular Weight: 629.75 g/mol

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Mass Spectrometry (MS) Data

| Parameter | Value |

| Mass Spectrum | m/z 629 [M]⁺ |

| Ionization Mode | Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.0 | s | 1H | NH |

| 2.8 | m | 2H | CH₂ |

| 2.97 | m | 2H | CH₂ |

| 3.75 | s | 3H | OCH₃ |

| 4.0 | s | 1H | CH |

| 4.1 | m | 2H | CH₂ |

| 4.2 | d | 2H | OCH₂ |

| 5.2 | s | 1H | OH |

| 6.7-7.3 | m | 10H | Ar-H |

| 8.2 | s | 1H | Ar-H |

| 11.2 | s | 1H | NH (carbazole) |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| 48.4, 48.7 | Aliphatic C |

| 51.9, 52.5 | Aliphatic C |

| 55.8 | OCH₃ |

| 68.8, 68.9 | Aliphatic C |

| 77.3 | Aliphatic C |

| 102.4, 108.5 | Aromatic C |

| 114.0, 114.2 | Aromatic C |

| 111.8, 119.4 | Aromatic C |

| 120.8, 121.6 | Aromatic C |

| 122.1, 122.9 | Aromatic C |

| 124.8, 126.5 | Aromatic C |

| 140.1, 149.0 | Aromatic C |

| 142.3, 148.1 | Aromatic C |

| 149.0 | Aromatic C |

Infrared (IR) Spectroscopy Data

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and characterization of Carvedilol and its impurities.

Sample Preparation for Analysis

A sample of synthesized and purified this compound was used for all spectral analyses. The purification was achieved by flash column chromatography.

Mass Spectrometry (MS)

-

Instrument: Agilent triple quadrupole mass spectrometer equipped with a turbo-ion spray interface.

-

Interface Temperature: 375°C.

-

Method: The purified impurity was introduced into the mass spectrometer to obtain the mass spectrum. The molecular ion peak [M]⁺ was observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Varian 400 MHz spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Method:

-

A small amount of the purified impurity was dissolved in the chosen deuterated solvent in an NMR tube.

-

¹H and ¹³C (proton-decoupled) NMR spectra were recorded at 400 MHz.

-

Chemical shifts were reported in parts per million (ppm) relative to TMS.

-

Infrared (IR) Spectroscopy

-

Instrument: Nicolet 380 FT-IR Instrument (Thermo Electron Corporation-Spectrum One).

-

Sample Preparation: As a KBr pellet.

-

Method:

-

A small amount of the purified impurity was intimately mixed with dry potassium bromide (KBr).

-

The mixture was pressed into a thin, transparent pellet.

-

The FT-IR spectrum was recorded.

-

Visualization of Workflows

Synthesis of this compound

The following diagram illustrates a reported synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Analytical Workflow for Impurity Characterization

This diagram outlines the logical flow of analyzing the synthesized impurity.

Caption: Analytical workflow for impurity characterization.

Carvedilol Impurity A in the European Pharmacopoeia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carvedilol impurity A as referenced in the European Pharmacopoeia (Ph. Eur.). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Carvedilol. This document outlines the quantitative limits, detailed analytical procedures, and the origin of this specific impurity, supplemented with clear data presentation and visual diagrams to facilitate understanding.

Introduction to Carvedilol and its Impurities

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the management of hypertension and heart failure. As with any active pharmaceutical ingredient (API), the purity of Carvedilol is critical to its safety and efficacy. The European Pharmacopoeia provides a comprehensive monograph for Carvedilol that specifies the acceptable limits for various related substances, including impurity A.[1][2]

Impurities in pharmaceuticals can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).[3] this compound is identified as a process-related impurity, primarily arising during the synthesis of Carvedilol.[1][2] Understanding the identity, formation, and control of such impurities is a key aspect of drug development and manufacturing in compliance with regulatory standards.

This compound: Structure and Identification

This compound is chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. Its formation is associated with a side reaction during the synthesis of Carvedilol.

Quantitative Data and Acceptance Criteria

The European Pharmacopoeia sets specific limits for this compound in the final drug substance. These limits are determined based on safety and quality considerations. The table below summarizes the key quantitative data from the Ph. Eur. monograph for Carvedilol.

| Parameter | Specification | Reference |

| Identification of Impurity A | Relative retention time of approximately 0.6 with reference to Carvedilol. | Ph. Eur. 7.0 |

| Acceptance Criterion for Impurity A | Not more than twice the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%). A correction factor of 2 must be applied to the peak area of impurity A for calculation. | Ph. Eur. 7.0 |

| Reporting Threshold | 0.05% | General Chapter 5.10 |

| Identification Threshold | >0.10% | General Chapter 5.10 |

| Qualification Threshold | >0.15% | General Chapter 5.10 |

Formation Pathway of this compound

This compound is primarily formed as a byproduct during the synthesis of Carvedilol. The key reaction step involves the condensation of 4-(oxiran-2-yl-methoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. Under certain reaction conditions, a di-substituted product, impurity A, can be formed alongside the desired mono-substituted Carvedilol.[2] Additionally, studies have shown that Carvedilol can be sensitive to oxidative conditions, which may also contribute to the formation of impurity A as a degradation product.[4]

Experimental Protocol: Determination of this compound

The following is a detailed experimental protocol for the determination of this compound as per the European Pharmacopoeia, supplemented with additional details for clarity.

Analytical Method: Liquid Chromatography (LC)

The determination of Carvedilol and its related substances, including impurity A, is performed by liquid chromatography.[5]

Reagents and Materials

-

Carvedilol Reference Standard (CRS)

-

Carvedilol Impurity C CRS (for system suitability)

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

Acetonitrile

-

Water, purified

Chromatographic Conditions

| Parameter | Specification |

| Column | Octylsilyl silica gel for chromatography (5 µm), 0.125 m x 4.6 mm |

| Mobile Phase | A mixture of 650 mL of a 1.77 g/L solution of potassium dihydrogen phosphate (adjusted to pH 2.0 with phosphoric acid) and 350 mL of acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 55 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Run Time | 8 times the retention time of Carvedilol (retention time of Carvedilol is about 4 minutes) |

Preparation of Solutions

-

Test Solution: Dissolve 25.0 mg of the Carvedilol substance to be examined in the mobile phase and dilute to 25.0 mL with the mobile phase.

-

Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to 0.1% of the test solution concentration).

-

Reference Solution (b) (for System Suitability): Dissolve 5.0 mg of Carvedilol impurity C CRS in 5.0 mL of the test solution and dilute to 100.0 mL with the mobile phase.

-

Reference Solution (c): Dilute 1.0 mL of reference solution (b) to 100.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.

System Suitability

The system suitability test is performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Requirement |

| Resolution | Minimum 17 between the peaks due to Carvedilol and impurity C in the chromatogram obtained with reference solution (b). |

| Signal-to-Noise Ratio | Minimum 10 for the principal peak in the chromatogram obtained with reference solution (c). |

| Theoretical Plates | Minimum 6000, calculated for the principal peak in the chromatogram obtained with reference solution (a). |

Analysis and Calculation

Inject the test and reference solutions into the chromatograph and record the chromatograms. Identify the peak corresponding to impurity A based on its relative retention time.

For the calculation of the content of impurity A, multiply its peak area by a correction factor of 2. The area of the corrected impurity A peak in the chromatogram of the test solution should not be more than twice the area of the principal peak in the chromatogram of reference solution (a).

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of Carvedilol drug substance as mandated by the European Pharmacopoeia. A thorough understanding of its formation, a robust analytical method for its quantification, and adherence to the specified limits are essential for pharmaceutical manufacturers. This guide provides a comprehensive overview of these aspects to support professionals in the field of drug development and quality control.

References

The Genesis of an Impurity: A Technical Guide to the Origin of Carvedilol Impurity A in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic origin of Carvedilol impurity A, a critical process-related impurity in the manufacturing of the widely used beta-blocker, Carvedilol. Understanding the formation mechanism of this impurity is paramount for developing robust and efficient manufacturing processes that ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Carvedilol and Its Impurities

Carvedilol, chemically known as (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a non-selective β-adrenergic receptor antagonist with α1-blocking activity. It is extensively used in the management of hypertension and congestive heart failure. As with any synthetic pharmaceutical product, the manufacturing process of Carvedilol is susceptible to the formation of impurities. The European Pharmacopoeia lists several potential impurities, including this compound, which must be monitored and controlled to meet stringent regulatory requirements.

This compound , identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a significant process-related impurity. Its formation is intrinsically linked to the primary synthetic route of Carvedilol.

The Primary Synthetic Pathway of Carvedilol

The most common and industrially applied synthesis of Carvedilol involves a two-step process. The first step is the reaction of 4-hydroxycarbazole with epichlorohydrin to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole. The second step involves the ring-opening of this epoxide intermediate with 2-(2-methoxyphenoxy)ethylamine to yield Carvedilol.

Carvedilol Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[1] Carvedilol Impurity A is a known process-related impurity that can form during the synthesis of Carvedilol.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and analytical control of this compound.

Discovery and History

This compound, identified as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a dimeric impurity that arises during specific synthetic routes of Carvedilol.[3][] Its discovery is intrinsically linked to the process development and impurity profiling of the Carvedilol API. Pharmacopoeias, such as the European Pharmacopoeia, list this compound as a potential impurity that needs to be monitored and controlled.[1][5]

The formation of this impurity is a consequence of a side reaction involving a key intermediate. Specifically, during the reaction of 9H-carbazol-4-ol with epichlorohydrin, a minor amount of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole can be formed alongside the desired 4-(oxiran-2-ylmethyl)-9H-carbazole. Subsequent reaction of this bis-epoxide intermediate with 2-(2-methoxyphenoxy)ethanamine leads to the formation of this compound. The identification and characterization of such process-related impurities are crucial for optimizing the synthetic process to minimize their formation and for developing analytical methods to ensure the quality of the final drug substance.[2][6]

Chemical Profile

A summary of the chemical and physical properties of this compound is provided in the table below.

| Parameter | Value | Reference(s) |

| IUPAC Name | 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | [3][] |

| Synonyms | Carvedilol USP Related Compound A | [3] |

| CAS Number | 1198090-73-1 | [3] |

| Molecular Formula | C₃₆H₄₃N₃O₇ | [3] |

| Molecular Weight | 629.74 g/mol | [3] |

| Appearance | White to Off-white Solid | [] |

| Solubility | Soluble in methanol | [7] |

Synthesis and Formation Pathway

The formation of this compound is a direct result of a competing reaction during the synthesis of a key Carvedilol intermediate. The following diagram illustrates the synthetic pathway leading to the formation of this impurity.

Caption: Synthetic pathway of Carvedilol and the formation of Impurity A.

Experimental Protocol for Synthesis of this compound

The following protocol is based on the synthesis of this compound for its use as a reference standard.

Step 1: Synthesis of 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9-(oxiran-2-ylmethyl)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Intermediate 8)

-

A mixture of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole (20 g; 0.067 mole), N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate (51.6 g; 0.176 mole), and isopropyl alcohol (250 mL) is heated to reflux for 8 hours.

-

After completion of the reaction, the solvent is distilled off under vacuum at a temperature below 80°C.

-

The crude compound is purified by column chromatography using 30-60% ethyl acetate in hexane as the eluent to yield the intermediate compound (17.0 g, 31.0%).

Step 2: Synthesis of this compound

-

To a solution of the intermediate from Step 1 (12 g; 0.067 mole) in ethanol (120 mL), 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) are added.

-

The mixture is heated to reflux for 6 hours.

-

After completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under vacuum.

-

The obtained residue is partitioned between ethyl acetate (3 x 50 mL) and water (50 mL).

-

The combined organic layer is evaporated under vacuum, and the residue is treated with diisopropyl ether (80 mL) to yield this compound (3.2 g, 34.3%).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the detection and quantification of this compound in the bulk drug substance.[8][9][10] The European Pharmacopoeia outlines an HPLC method for the analysis of Carvedilol and its impurities.[5]

HPLC Method Parameters (European Pharmacopoeia)

| Parameter | Specification | Reference |

| Column | L7 packing (C8 or C18) | [5] |

| Mobile Phase | Dissolve 1.77 g of potassium dihydrogen phosphate in water and dilute to 650 mL. Adjust to pH 2.0 with phosphoric acid and add 350 mL of acetonitrile. | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Column Temperature | 55 °C | [5] |

| Detection Wavelength | 240 nm | [5] |

| Injection Volume | 20 µL | [5] |

| Relative Retention Time | Impurity A: ~0.6 (relative to Carvedilol) | [5] |

Method Validation Data

The validation of analytical methods for impurity quantification is crucial. While a comprehensive validation report specifically for this compound is not publicly available, typical validation parameters for HPLC methods for Carvedilol and its impurities are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Reference(s) |

| Linearity (R²) | ≥ 0.999 | [8][11] |

| Precision (%RSD) | ≤ 2.0% | [8][11] |

| Accuracy (Recovery) | 96.5% to 101% | [8][11] |

| Limit of Detection (LOD) | 0.025 - 0.036 µg/mL (for Carvedilol and related impurities) | [7][12] |

| Limit of Quantification (LOQ) | 0.05 - 0.109 µg/mL (for Carvedilol and related impurities) | [7][12] |

Regulatory Limits

The European Pharmacopoeia sets limits for impurities in Carvedilol. While a specific limit for Impurity A is not individually defined, it falls under the category of unspecified impurities.

| Impurity Category | Limit | Reference |

| Unspecified Impurities | Not more than 0.10% | [5][13] |

| Total Impurities | Not more than 0.5% | [5] |

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the investigation of signaling pathways or the biological activity of this compound. The primary focus of research and regulatory scrutiny has been on its detection, characterization, and control as a process-related impurity in the Carvedilol drug substance. The toxicological properties of this impurity are controlled by adhering to the strict limits for impurities set by regulatory authorities.

Conclusion

This compound is a well-characterized process-related impurity that can arise during the synthesis of Carvedilol. Its formation is understood, and robust analytical methods, primarily HPLC, are in place to monitor and control its levels in the final drug substance. The synthesis of this compound as a reference standard is essential for accurate analytical method development and validation. Adherence to pharmacopoeial limits for impurities ensures the quality, safety, and efficacy of Carvedilol for patient use. Further research into the potential biological activity of this and other impurities could provide a more comprehensive understanding of the overall safety profile of the drug.

References

- 1. connectjournals.com [connectjournals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 5. drugfuture.com [drugfuture.com]

- 6. tandfonline.com [tandfonline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. edqm.eu [edqm.eu]

An In-depth Technical Guide to the Potential Degradation Pathways Leading to Carvedilol Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of Carvedilol Impurity A, a critical impurity in the synthesis and stability of the active pharmaceutical ingredient (API) Carvedilol. This document outlines the primary synthetic route leading to this impurity and explores its potential formation as a degradation product under various stress conditions. Detailed experimental protocols and structured data are presented to facilitate a deeper understanding and control of this impurity.

Introduction to Carvedilol and Impurity A

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure. The control of impurities in Carvedilol is a critical aspect of ensuring its safety and efficacy. This compound, listed in the European Pharmacopoeia, is a significant process-related impurity that can also emerge as a degradation product. Its chemical name is 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.

Chemical Structure of this compound:

Synonyms: Carvedilol Related Compound A (USP), N-2-Hydroxy-3-[[2-(methoxyphenoxy)ethyl]amine Carvedilol

Primary Formation Pathway: A Process-Related Impurity

The principal route for the formation of this compound is as a byproduct during the synthesis of Carvedilol. The key step involves the reaction of 9H-carbazol-4-ol with epichlorohydrin. During this reaction, a bis-epoxide intermediate, 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole, is formed in small quantities alongside the desired mono-epoxide, 4-(oxiran-2-ylmethyl)-9H-carbazole.

This bis-epoxide impurity then reacts with 2-(2-methoxyphenoxy)ethanamine, the side-chain precursor, to yield this compound. This pathway is considered a "degradation" of the ideal synthetic route, where reactants are diverted to form an undesired product.

Visualization of the Synthetic Pathway Leading to Impurity A

The following diagram illustrates the synthetic pathway leading to the formation of this compound.

Caption: Synthetic pathway of Carvedilol and the formation of Impurity A.

Degradation Pathways Under Stress Conditions

While primarily a process-related impurity, studies have shown that the concentration of this compound can increase significantly when the drug substance is subjected to certain stress conditions. This indicates that Impurity A can also be a degradation product of Carvedilol or its intermediates under specific environments.

A forced degradation study revealed that Carvedilol is particularly sensitive to oxidative and alkaline conditions, leading to a notable increase in Impurity A.[1]

Quantitative Data from Forced Degradation Studies

The following table summarizes the conditions under which this compound has been observed to form as a degradation product.

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Oxidative Stress | 3% Hydrogen Peroxide, room temperature, 24 hours | Significant increase in Impurity A from a non-detected level. | [1] |

| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide, 60°C, 2 hours | Significant increase in Impurity A from a non-detected level. | [1] |

| Acidic Hydrolysis | 0.1 M Hydrochloric Acid, 60°C, 2 hours | Carvedilol molecule found to be stable. | [1] |

| Thermal Stress | 105°C, 24 hours | Carvedilol molecule found to be stable. | [1] |

| Photolytic Stress | UV light (254 nm), 24 hours | Carvedilol molecule found to be stable. | [1] |

Proposed Degradation Mechanism

The exact mechanism for the formation of Impurity A under oxidative and alkaline stress is not fully elucidated in the reviewed literature. However, it is hypothesized that these conditions may promote the dimerization of Carvedilol or its precursors. One plausible pathway could involve the N-alkylation of the secondary amine in one Carvedilol molecule by another molecule that has undergone modification at the carbazole nitrogen, potentially facilitated by oxidative or alkaline conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Carvedilol degradation and the formation of Impurity A.

Forced Degradation Study Protocol

This protocol is based on the conditions described in the literature to induce the formation of this compound.[1]

Objective: To investigate the stability of Carvedilol under various stress conditions and to identify the degradation products, with a focus on Impurity A.

Materials:

-

Carvedilol API

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with UV detector

-

pH meter

-

Thermostatic oven

-

UV light chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Carvedilol in methanol at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Alkaline Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the mixture at 60°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Thermal Degradation:

-

Spread a thin layer of Carvedilol powder in a petri dish.

-

Place the dish in a thermostatic oven at 105°C for 24 hours.

-

Dissolve the stressed powder in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Photolytic Degradation:

-

Spread a thin layer of Carvedilol powder in a petri dish.

-

Expose the sample to UV light (254 nm) in a photostability chamber for 24 hours.

-

Dissolve the stressed powder in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks and the increase in existing impurity peaks, specifically this compound.

-

HPLC Method for the Determination of Carvedilol and Impurity A

The following is a representative HPLC method for the separation and quantification of Carvedilol and its impurities.

| Parameter | Condition |

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1 v/v/v), pH adjusted to 2.0 with dilute potassium hydroxide |

| Mobile Phase B | Water:Acetonitrile (10:90 v/v) |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 20 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Logical Workflow for Impurity Investigation

The following diagram outlines a logical workflow for the investigation of this compound.

Caption: Workflow for Investigating this compound.

Conclusion

This compound is a significant impurity that can arise both during the synthesis of Carvedilol and as a degradation product under specific stress conditions, namely oxidation and exposure to alkaline environments. A thorough understanding of its formation pathways is essential for the development of robust control strategies in both drug substance manufacturing and formulation development. The implementation of validated, stability-indicating analytical methods is crucial for monitoring and controlling the levels of this impurity, thereby ensuring the quality, safety, and efficacy of Carvedilol-containing drug products.ol-containing drug products.

References

An In-depth Technical Guide to Carvedilol Impurity A and its Relationship with other Carvedilol Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Carvedilol impurity A, a critical process-related impurity in the synthesis of the non-selective beta-blocker, Carvedilol. The guide details the chemical identity, formation pathways, and analytical methodologies for this compound and its relationship with other key impurities such as B, C, D, and E. Detailed experimental protocols for the synthesis of Impurity A and its analytical determination are provided, alongside a comparative analysis of pharmacopoeial acceptance criteria. Visual diagrams generated using Graphviz are included to illustrate the synthetic relationships and analytical workflows, offering a valuable resource for researchers and professionals in the pharmaceutical industry.

Introduction to Carvedilol and its Impurities

Carvedilol is a widely used medication for treating hypertension and heart failure.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several official impurities for Carvedilol, designated as Impurities A, B, C, D, and E, among others.[1] These impurities can arise from the synthetic route, degradation of the drug substance, or interaction with excipients.[1]

This compound, chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a significant process-related impurity.[2][3][4] Its formation is intrinsically linked to the synthetic pathway of Carvedilol itself. Understanding the origin and control of Impurity A is crucial for ensuring the quality of the final drug product.

Chemical Structures and Formation of Carvedilol Impurities

The primary synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. Several impurities can be generated during this process through side reactions.

This compound is formed from a side reaction where 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole, a byproduct in the synthesis of the carbazole intermediate, reacts with 2-(2-methoxyphenoxy)ethanamine.

Other significant impurities include:

-

Impurity B (Bis impurity): Formed when a secondary amine attacks another epoxide molecule, leading to a dimer.[1]

-

Impurity C (N-benzyl Carvedilol): Arises from incomplete debenzylation in an alternative synthetic route designed to minimize Impurity B.[1] Due to its potential toxicity, the European Pharmacopoeia sets a strict limit of not more than 0.02% for this impurity.[1]

-

Impurity D (4-(oxiran-2-ylmethoxy)-9H-carbazole): An unreacted starting material.

-

Impurity E (2-(2-methoxyphenoxy)ethanamine): The other key starting material.

The following Graphviz diagram illustrates the synthetic relationship between Carvedilol and its process-related impurities.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Analytical Method Development of Carvedilol Impurity A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analytical method development and validation for the quantification of Carvedilol Impurity A. The provided methodology is based on established high-performance liquid chromatography (HPLC) techniques and is intended to ensure the quality and consistency of Carvedilol active pharmaceutical ingredient (API) and its formulations.

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the management of hypertension and heart failure.[1] During the synthesis or storage of Carvedilol, various process-related and degradation impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2] this compound is a significant related substance that requires a robust analytical method for its detection and quantification.[3][4]

This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of Carvedilol and other related substances. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[5]

Logical Relationship of Carvedilol and Impurity A

The formation of impurities is often linked to the synthetic pathway of the active pharmaceutical ingredient. Understanding this relationship is crucial for impurity profiling and control.

Caption: Logical diagram illustrating the synthetic relationship between Carvedilol and Impurity A.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound.

Caption: Experimental workflow for the analysis of this compound.

Materials and Methods

Materials

-

Carvedilol Reference Standard (CRS) and this compound Reference Standard were obtained from a certified supplier.[2]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (for chromatography)

-

Purified water (Milli-Q or equivalent)

Equipment

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector or a Diode Array Detector (DAD).

-

Chromatographic data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

Chromatographic Conditions

| Parameter | Condition |

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[6][7] |

| Mobile Phase A | Buffer: Acetonitrile (80:20 v/v). The buffer consists of an aqueous solution of 0.1% Trifluoroacetic acid with the pH adjusted to 2.0 with dilute potassium hydroxide solution.[6][8] |

| Mobile Phase B | Acetonitrile: Water (90:10 v/v)[6][8] |

| Gradient Program | A specific gradient program should be developed to ensure optimal separation. A common approach is to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurities and the active ingredient. |

| Flow Rate | 1.0 mL/min[6][9] |

| Column Temperature | 40 °C[6][8] |

| Detection Wavelength | 240 nm[6][7][9] |

| Injection Volume | 10 µL |

Experimental Protocols

Preparation of Solutions

5.1.1. Buffer Preparation (Mobile Phase A component)

-

Dissolve the appropriate amount of potassium dihydrogen phosphate in purified water to achieve the desired molarity (e.g., 20 mM).[5]

-

Add 1 mL of triethylamine per 1000 mL of buffer solution.[5]

-

Adjust the pH of the solution to 2.8 ± 0.05 with orthophosphoric acid.[5]

-

Filter the buffer solution through a 0.45 µm membrane filter.

5.1.2. Standard Solution Preparation

-

Carvedilol Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Carvedilol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Impurity A Stock Solution (e.g., 100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (for system suitability and quantification): Prepare a working standard solution by diluting the stock solutions to a final concentration of approximately 100 µg/mL of Carvedilol and 1 µg/mL of Impurity A.[10]

5.1.3. Sample Solution Preparation (for Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of Carvedilol and transfer it to a 25 mL volumetric flask.

-

Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the working standard solution five times.

-

The system is deemed suitable if the following criteria are met:

Method Validation Data

The developed analytical method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical acceptance criteria and representative data for the validation of the this compound method.

| Validation Parameter | Acceptance Criteria | Representative Results |

| Specificity | No interference from blank, placebo, and other related impurities at the retention time of Impurity A. | The method is specific as no interfering peaks were observed. |

| Linearity | Correlation coefficient (r²) ≥ 0.999[10] | r² = 0.9995 |

| Range | Typically from LOQ to 150% of the specification limit for Impurity A. | 0.05 µg/mL to 1.5 µg/mL |

| Accuracy (% Recovery) | 85.0% to 115.0%[5] | 98.5% - 102.3% |

| Precision (RSD%) | ||

| - Repeatability (n=6) | RSD ≤ 2.0% | RSD = 1.2% |

| - Intermediate Precision | RSD ≤ 2.0% | RSD = 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.015 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10% | 0.05 µg/mL |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). | The method was found to be robust. |

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies. The validation results confirm that the method is suitable for its intended purpose.[5]

References

- 1. jocpr.com [jocpr.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of Carvedilol Impurity A using a Stability-Indicating HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Carvedilol Impurity A. The described method is crucial for the quality control of Carvedilol active pharmaceutical ingredients (API) and finished pharmaceutical products. This protocol provides comprehensive details on the chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the treatment of hypertension and congestive heart failure.[1] The presence of impurities in pharmaceutical products, even in trace amounts, can significantly impact their efficacy and safety. This compound, chemically known as 1-(4-{2-Hydroxy-3-[2-(2-methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol, is a potential process-related impurity.[2][3] Regulatory agencies mandate the monitoring and control of such impurities to ensure the quality and safety of the final drug product.

This document provides a detailed protocol for a stability-indicating HPLC method capable of accurately quantifying this compound, ensuring reliable quality control in a pharmaceutical setting.

Experimental Protocol

Materials and Reagents

-

Carvedilol Reference Standard (CRS)

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Triethylamine (HPLC Grade)

-

Water (HPLC Grade, obtained from a water purification system)

-

Hydrochloric Acid (AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Hydrogen Peroxide (30%, AR Grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method for the determination of Carvedilol and its related substances, including Impurity A, is outlined below.[4]

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |

| Column | Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase A | Acetonitrile : Buffer (10:1000 v/v) |

| Mobile Phase B | Methanol : Acetonitrile : Buffer (500:400:150 v/v/v) |

| Buffer Preparation | Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Add 1 mL of Triethylamine and adjust the pH to 2.8 ± 0.05 with Orthophosphoric Acid. |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 45 | |

| 65 | |

| 70 | |

| 80 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 240 nm[4][5] |

| Injection Volume | 10 µL |

| Run Time | 80 minutes |

Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and Water in a 50:50 v/v ratio.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Carvedilol Standard Solution: Accurately weigh and dissolve about 25 mg of Carvedilol Reference Standard in a 50 mL volumetric flask with the diluent.[6]

-

Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Carvedilol into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm PVDF syringe filter before injection.[6][7]

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10]

-

Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Carvedilol. The drug substance was subjected to acid (0.1 N HCl at 60°C for 30 min), base (0.1 N NaOH at 60°C for 30 min), oxidative (30% H₂O₂ at room temperature for 6 hours), thermal (130°C for 1 hour), and photolytic stress conditions.[4][10] The method's ability to separate Impurity A from the main peak and any degradation products was assessed. Carvedilol is reported to be sensitive to oxidation and alkaline conditions, with a significant increase in Impurity A observed under these stresses.[5]

-

Linearity: Linearity was established by preparing a series of at least six concentrations of this compound, typically ranging from the LOQ to 150% of the specification limit.[4] The peak area versus concentration data was then subjected to linear regression analysis.

-

Precision:

-

Method Precision (Repeatability): Determined by analyzing six replicate preparations of a sample spiked with this compound at a specified concentration. The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 5%).[4]

-

Intermediate Precision (Ruggedness): Assessed by performing the analysis on different days, with different analysts, and on different instruments to verify the method's reproducibility.

-

-

Accuracy (Recovery): Accuracy was determined by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery for each level was then calculated. The mean recovery should be within 85% to 115%.[4]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[10]

Data Presentation

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of replicate injections | ≤ 5.0% |

Validation Data Summary

| Validation Parameter | Result |

| Specificity | The method is specific and stability-indicating. No interference from placebo or degradation products was observed at the retention time of Impurity A. |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Range | LOQ to 150% of specification limit |

| Precision (% RSD) | |

| - Method Precision | ≤ 2.0% |

| - Intermediate Precision | ≤ 3.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| LOD | Report specific value based on experimental data |

| LOQ | Report specific value based on experimental data |

Typical Retention Times

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Carvedilol | Report specific value | 1.00 |

| This compound | Report specific value | ~0.65[1] |

Visualization

Experimental Workflow

Caption: Workflow for HPLC method development and validation.

Logical Relationship for Forced Degradation Study

Caption: Forced degradation study logical workflow.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the quantification of this compound. The method's stability-indicating capability makes it suitable for routine quality control analysis of Carvedilol in bulk drug and pharmaceutical formulations, as well as for stability studies. Adherence to this protocol will ensure reliable and consistent results, contributing to the overall quality and safety of Carvedilol products.

References

- 1. jocpr.com [jocpr.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ksplifescience.com [ksplifescience.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Method development and forced degradation studies of carvedilol by RP - HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 9. researchgate.net [researchgate.net]

- 10. farmaciajournal.com [farmaciajournal.com]

Application Note: High-Resolution UPLC Method for the Separation of Carvedilol and Impurity A

[For Research Use Only]

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Carvedilol and its process-related impurity, Carvedilol Impurity A. The method utilizes a sub-2 µm particle column to achieve rapid and efficient separation, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction